molecular formula C7H13ClO B13239621 2-(Chloromethyl)-2-methyloxane

2-(Chloromethyl)-2-methyloxane

Cat. No.: B13239621
M. Wt: 148.63 g/mol
InChI Key: VZWJQJRUBPSQBR-UHFFFAOYSA-N
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Description

Significance of Oxane Derivatives in Contemporary Organic Synthesis Research

Oxane, also known by its IUPAC name tetrahydropyran (B127337), is a saturated six-membered ring containing one oxygen atom. wikipedia.org Derivatives of oxane are prevalent in a vast array of natural products and biologically active molecules, including pyranose sugars like glucose. wikipedia.org This ubiquity has established the oxane ring system as a crucial structural motif in medicinal chemistry and drug discovery.

The incorporation of an oxane ring can influence a molecule's pharmacological profile by affecting its solubility, metabolic stability, and hydrogen bonding capabilities. acs.org For instance, oxane derivatives have been investigated for their potential in improving the aqueous solubility and cellular payload delivery of certain drug candidates. researchgate.net The stereochemistry of substituted oxanes is also a critical aspect, as different conformations can lead to vastly different biological activities. rsc.org

In contemporary organic synthesis, the tetrahydropyran moiety is often introduced as a protecting group for alcohols, reacting with 3,4-dihydropyran to form 2-tetrahydropyranyl (THP) ethers. wikipedia.org These ethers are stable under various reaction conditions but can be readily cleaved by acid-catalyzed hydrolysis, making them a valuable tool for multi-step syntheses. wikipedia.org Furthermore, the development of synthetic methodologies to construct substituted oxane rings remains an active area of research, with applications ranging from the synthesis of complex natural products to the creation of novel materials. acs.org

Research Rationale for Investigating Substituted Chloromethyl Oxanes

The study of substituted chloromethyl oxanes, such as 2-(chloromethyl)-2-methyloxane, is driven by the unique reactivity imparted by the chloromethyl group. This functional group is a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions. This reactivity opens up a plethora of possibilities for further functionalization, allowing for the introduction of various substituents such as amines, thiols, and alcohols.

The investigation into these compounds is aimed at several key objectives:

Exploration of Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of substituted chloromethyl oxanes is a primary goal. This includes exploring different starting materials and reaction conditions to optimize yield and purity.

Understanding Reaction Mechanisms: Studying the chemical transformations of these compounds provides valuable insights into reaction mechanisms. The electrophilic nature of the chloromethyl group allows for detailed kinetic and mechanistic studies of nucleophilic substitution and other reactions.

Building Blocks for Complex Molecules: Substituted chloromethyl oxanes serve as versatile intermediates in the synthesis of more complex molecules. They can be used as building blocks in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Probing Structure-Activity Relationships: By systematically modifying the substituents on the oxane ring, researchers can investigate how structural changes influence the chemical and biological properties of the resulting molecules. This is crucial for the rational design of new compounds with desired functionalities.

The following data table provides key identifiers for this compound:

IdentifierValue
IUPAC NameThis compound
CAS Number1934558-38-9
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
InChIInChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3
InChIKeyVZWJQJRUBPSQBR-UHFFFAOYSA-N
Canonical SMILESCC1(CCCCO1)CCl

Table 1: Chemical Identifiers for this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

2-(chloromethyl)-2-methyloxane

InChI

InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3

InChI Key

VZWJQJRUBPSQBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CCl

Origin of Product

United States

Iii. Mechanistic Investigations of 2 Chloromethyl 2 Methyloxane Transformations

Exploration of Reaction Pathways for Chloromethyl Oxane Reactivity

The reactivity of 2-(Chloromethyl)-2-methyloxane is dominated by the interplay between the chloromethyl substituent and the oxane ring. This section explores the primary reaction pathways that have been investigated.

The chloromethyl group in this compound is an electrophilic center, making it susceptible to attack by nucleophiles. This classic SN2 reaction pathway involves the displacement of the chloride ion by a variety of nucleophiles. The general mechanism is depicted below:

Nu:- + R-CH2Cl → Nu-CH2-R + Cl-

Where 'Nu' represents a nucleophile and 'R' is the 2-methyloxane moiety.

The rate and efficiency of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The polarity of the solvent can also play a significant role in stabilizing the transition state and the leaving group.

Common nucleophiles that can participate in these reactions include:

Amines (R'NH2)

Alcohols (R'OH)

Thiols (R'SH)

These reactions are synthetically valuable as they provide a route to a wide range of functionalized oxane derivatives. For instance, reaction with an amine yields the corresponding amino-methyl-oxane, a building block for more complex molecules.

NucleophileProduct TypeSignificance
Amines (R'NH2)Amino-methyl-oxaneBuilding block for pharmaceuticals and agrochemicals.
Alcohols (R'OH)Alkoxy-methyl-oxaneIntermediate for further synthetic transformations.
Thiols (R'SH)Thioether-methyl-oxaneUsed in the synthesis of sulfur-containing heterocycles.

While the oxane ring is generally more stable than smaller cyclic ethers like oxiranes, it can undergo ring-opening or ring-expansion reactions under specific conditions, often catalyzed by acids or bases. rsc.org These reactions can be initiated by the participation of the chloromethyl group.

Ring-Opening:

Acid-catalyzed ring-opening typically involves protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack. This can lead to the formation of a diol or other acyclic products, depending on the nucleophile present.

Ring-Expansion:

Base-catalyzed ring-expansion reactions of similar chloromethyl-containing heterocycles have been observed. rsc.org In the case of this compound, a strong base could potentially deprotonate a carbon adjacent to the chloromethyl group, leading to an intramolecular cyclization and subsequent rearrangement to a larger ring system, such as a seven-membered oxepane (B1206615) derivative. Such rearrangements are often driven by the relief of ring strain. masterorganicchemistry.comresearchgate.net The formation of carbocation intermediates can also lead to ring expansion. masterorganicchemistry.com

The involvement of radical intermediates provides another mechanistic pathway for the transformation of this compound. These reactions are typically initiated by radical initiators or by exposure to ultraviolet light. chemguide.co.uk

A key step in such a process would be the homolytic cleavage of the carbon-chlorine bond to generate a chloromethyl radical. chemthes.com This radical can then participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Addition to Double Bonds: The radical can add to an alkene or other unsaturated system.

Rearrangement: The radical intermediate itself can undergo rearrangement, potentially leading to ring-opened or rearranged products. nih.gov

The study of radical reactions of cyclic ethers has shown that ring-opening is a common pathway for the resulting carbon-centered radicals. nih.gov For this compound, a radical formed on the ring could lead to fragmentation and the formation of various acyclic products.

Iv. Advanced Spectroscopic Characterization Techniques for 2 Chloromethyl 2 Methyloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural analysis of organic molecules like 2-(Chloromethyl)-2-methyloxane. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the foundational experiments for assigning the basic structure of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, one would expect to observe distinct signals for the methyl protons (CH₃), the diastereotopic protons of the chloromethyl group (CH₂Cl), and the diastereotopic protons of the oxirane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, causing them to appear at characteristic positions in the spectrum. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. For this compound, this would include signals for the methyl carbon, the chloromethyl carbon, the quaternary carbon of the oxirane ring, and the methylene (B1212753) carbon of the oxirane ring. The chemical shifts of these carbons are indicative of their hybridization and the electronic environment. For instance, the carbon atoms bonded to the electronegative oxygen and chlorine atoms would be expected to resonate at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~1.3 - 1.5~20 - 25
CH₂Cl~3.4 - 3.6 (diastereotopic)~45 - 50
Oxirane CH₂~2.6 - 2.8 (diastereotopic)~50 - 55
Quaternary C-~60 - 65

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments provide a more in-depth analysis of the molecular structure by correlating signals from different nuclei, which helps in definitively assigning the structure and stereochemistry of this compound.

The COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of protons that are three bonds apart (³J-coupling). For instance, correlations would be expected between the protons of the oxirane ring and potentially long-range coupling between other protons in the molecule. This information is crucial for confirming the proton-proton connectivity within the molecule's framework.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.orgwikipedia.org Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. libretexts.org This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. For this compound, the HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the chloromethyl protons and the chloromethyl carbon, and the oxirane methylene protons and their corresponding carbon.

Table 2: Expected HSQC Correlations for this compound

Proton Signal (¹H ppm)Correlated Carbon Signal (¹³C ppm)Assignment
~1.3 - 1.5~20 - 25CH₃
~3.4 - 3.6~45 - 50CH₂Cl
~2.6 - 2.8~50 - 55Oxirane CH₂

Table 3: Expected Key HMBC Correlations for this compound

ProtonCorrelated Carbons
CH₃ protonsQuaternary C, Chloromethyl C
CH₂Cl protonsQuaternary C, Methyl C
Oxirane CH₂ protonsQuaternary C

The NOESY experiment is unique in that it provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. columbia.edu It detects correlations between protons that are close to each other in space, typically within 5 Å. This is particularly powerful for determining the relative stereochemistry of a molecule. For this compound, NOESY could be used to establish the spatial relationship between the methyl group, the chloromethyl group, and the protons on the oxirane ring, thereby confirming the molecule's three-dimensional conformation. For instance, a NOESY correlation between the methyl protons and one of the oxirane ring protons would indicate their proximity on the same side of the molecule.

Two-Dimensional NMR Techniques for Connectivity and Configuration

Total Correlation Spectroscopy (TOCSY) for Spin Systems

Total Correlation Spectroscopy (TOCSY) is a powerful 2D NMR technique that establishes correlations between all protons within a coupled network, or spin system. columbia.edu Unlike COSY, which typically only shows correlations between protons separated by two or three bonds (geminal or vicinal), TOCSY can reveal correlations between more distant protons, provided they are linked by an uninterrupted chain of J-couplings. youtube.comoxinst.jp

In the context of this compound, the molecule contains a single, isolated spin system. The protons of the methyl group, the chloromethyl group, and the two methylene groups on the oxane ring are not scalar coupled to each other due to the intervening quaternary carbon and the oxygen atom. Therefore, a TOCSY experiment would be expected to show correlations only between protons on the same functional group if they were magnetically non-equivalent, which is not the case for the freely rotating methyl and chloromethyl groups. The primary value of TOCSY in this instance would be to confirm the absence of extended proton-proton coupling networks, thereby supporting the proposed structure with its key quaternary carbon feature.

The experiment operates by applying a "spin-lock" sequence, which facilitates the transfer of magnetization between coupled protons. oxinst.jpazom.com The duration of this spin-lock (the mixing time) can be adjusted; longer mixing times allow magnetization to propagate further through the spin system. columbia.edu For this compound, even with a long mixing time, no cross-peaks would be expected between the methyl, chloromethyl, and oxane ring protons, confirming their isolation from one another.

Advanced NMR for Conformational Analysis and Intermolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a solution based on their translational diffusion coefficients. emerypharma.com This method is often referred to as "NMR chromatography" as it allows for the resolution of components in a mixture without physical separation. uio.no The diffusion coefficient is dependent on the size and shape of a molecule, as well as the viscosity and temperature of the solution. emerypharma.comu-tokyo.ac.jp Larger molecules diffuse more slowly and thus have smaller diffusion coefficients. emerypharma.com

For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned at the same diffusion coefficient value, confirming the presence of a single species. If the compound were to form aggregates or oligomers in solution, multiple diffusion coefficients might be observed, corresponding to the monomer and higher-order species. This technique is therefore highly valuable for studying intermolecular interactions and self-aggregation phenomena. rsc.org The experiment involves acquiring a series of 1D ¹H NMR spectra with varying magnetic field gradient strengths, and the attenuation of the signal intensity is then used to calculate the diffusion coefficient. uio.no

Interactive Data Table: Expected DOSY Results for this compound in Solution

Proton EnvironmentChemical Shift (ppm, hypothetical)Diffusion Coefficient (D) (m²/s, hypothetical)Inferred Species
-CH₃ (Methyl)1.31.5 x 10⁻⁹Monomer
-CH₂- (Oxane Ring)2.61.5 x 10⁻⁹Monomer
-CH₂- (Oxane Ring)3.51.5 x 10⁻⁹Monomer
-CH₂Cl (Chloromethyl)3.61.5 x 10⁻⁹Monomer

This compound possesses a chiral center at the C2 position of the oxane ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-2-(chloromethyl)-2-methyloxane. Chiral NMR spectroscopy is a crucial tool for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a chiral solvating agent is added to a solution of the racemic compound, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio can be accurately determined. For this compound, one would expect to see a splitting of the distinct proton signals (e.g., the methyl or chloromethyl protons) into two separate peaks of equal intensity for a racemic mixture in the presence of an appropriate CSA.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in an IR spectrum.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The presence of the C-O-C ether linkage within the oxane ring would be indicated by strong stretching vibrations. The C-Cl bond of the chloromethyl group also has a characteristic absorption. Furthermore, the spectrum will show absorptions corresponding to the C-H bonds of the methyl and methylene groups.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850 - 3000Medium-Strong
C-O-C Stretch (Ether)Oxane Ring1050 - 1150Strong
C-Cl Stretch-CH₂Cl650 - 800Medium-Strong
CH₂ Bend (Scissoring)-CH₂-1450 - 1470Medium

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₄H₇ClO), the molecular weight is 106.55 g/mol . nih.govfishersci.ca In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 106 and 108. The presence of two peaks in a roughly 3:1 ratio is a characteristic isotopic signature for a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral fragments or radicals. For instance, the loss of the chlorine atom or the chloromethyl radical are plausible fragmentation steps.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIonIdentity/Origin
106/108[C₄H₇ClO]⁺Molecular Ion (M⁺)
71[M - Cl]⁺Loss of a chlorine radical
57[M - CH₂Cl]⁺Loss of a chloromethyl radical
43[C₃H₇]⁺Further fragmentation

V. Theoretical and Computational Chemistry of 2 Chloromethyl 2 Methyloxane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 2-(Chloromethyl)-2-methyloxane, these calculations elucidate the preferred geometry of the oxane ring and the spatial arrangement of its substituents.

The six-membered oxane (tetrahydropyran) ring is analogous to cyclohexane (B81311) but with one methylene (B1212753) group replaced by an oxygen atom. This substitution introduces key differences in bond lengths (C-O vs. C-C) and bond angles, yet the ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net Computational studies, using methods like ab initio molecular orbital theory, have shown that the chair conformer is significantly more stable than boat or twist-boat forms. rsc.org

Substituents on the oxane ring can exist in either axial or equatorial positions. The relative stability of these two orientations is a central aspect of conformational analysis. For monosubstituted oxanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric clashes between the substituent and the axial hydrogens on the same side of the ring. montclair.eduacs.org The energy difference between the equatorial and axial conformers is known as the conformational free energy or A-value.

Calculated Conformational Energies (A-values) for 2-Substituted Oxanes
Substituent (R) at C2Calculated A-value (kcal/mol)Reference Method
Methyl (CH₃)3.18MP2/6-31G//6-31G montclair.edu
Ethyl (C₂H₅)3.04MP2/6-31G//6-31G montclair.edu
iso-Propyl (i-Pr)3.03MP2/6-31G//6-31G montclair.edu
tert-Butyl (t-Bu)7.56MP2/6-31G//6-31G montclair.edu

The chloromethyl group (-CH₂Cl) significantly influences the electronic properties of the this compound molecule due to the high electronegativity of the chlorine atom. This inductive effect results in a polarized carbon-chlorine bond, with the chlorine atom bearing a partial negative charge (δ-) and the adjacent carbon atom bearing a partial positive charge (δ+). acs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational method used to analyze the electronic structure in terms of localized bonds and lone pairs, providing a chemically intuitive picture. uni-muenchen.dewikipedia.orgnih.gov For this compound, NBO analysis would quantify the charge distribution, revealing the extent of polarization in the C-Cl bond and its influence on the rest of the molecule.

Furthermore, NBO analysis can identify hyperconjugative interactions. A key interaction would be the delocalization of electron density from filled orbitals (donors) to empty orbitals (acceptors). For instance, an interaction might occur between a lone pair orbital of the ring oxygen (n_O) and the antibonding orbital of the C-Cl bond (σ*_C-Cl). acadpubl.eu Such donor-acceptor interactions stabilize the molecule and can affect bond lengths and reactivity. The energy associated with these interactions (E⁽²⁾) can be calculated to determine their significance.

Illustrative NBO Analysis Donor-Acceptor Interactions
Donor NBOAcceptor NBOStabilization Energy E⁽²⁾ (kcal/mol)Interaction Type
n(O) (Ring Oxygen Lone Pair)σ(C2-C(H₂Cl))~1-5Hyperconjugation (Anomeric Effect)
σ(C3-C4)σ(C2-C(H₂Cl))~0.5-2Hyperconjugation
n(Cl) (Chlorine Lone Pair)σ*(C(H₂Cl)-C2)~1-3Hyperconjugation

Note: The values presented are estimates based on typical interactions in similar substituted heterocyclic systems and serve for illustrative purposes.

Reaction Energetics and Kinetics Modeling

Computational chemistry provides essential tools for modeling chemical reactions, allowing for the prediction of reaction pathways, activation energies, and reaction rates.

The chloromethyl group is a primary site of reactivity in this compound, particularly for nucleophilic substitution (Sₙ2) reactions where the chloride ion acts as a leaving group. bris.ac.uk Predicting the rate of such reactions involves calculating the activation energy (ΔE‡), which is the energy difference between the reactants and the transition state.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for analyzing activation barriers. rsc.orgwikipedia.orgrsc.orgresearchgate.net The ASM deconstructs the energy of the system along the reaction coordinate (ζ) into two components:

Strain Energy (ΔE_strain(ζ)) : The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt at a given point along the reaction coordinate.

Interaction Energy (ΔE_int(ζ)) : The actual interaction energy between the distorted reactants.

The activation barrier (ΔE‡) is the point where the stabilizing interaction energy overcomes the destabilizing strain energy. For an Sₙ2 reaction on this compound, computational models can calculate the strain associated with elongating the C-Cl bond and deforming the oxane ring to accommodate the incoming nucleophile, as well as the stabilizing interaction between the nucleophile and the electrophilic carbon center. Various computational methods, from Density Functional Theory (DFT) to more advanced machine learning approaches, can be used to predict these activation barriers and, subsequently, the reaction rate constants via Transition State Theory. researchgate.netchemrxiv.org

Calculated Activation Barriers for Representative Sₙ2 Reactions
ReactionSolventComputational MethodCalculated ΔE‡ (kcal/mol)
CH₃Cl + Cl⁻Gas PhaseDFT~10-15 researchgate.net
CH₃Cl + Br⁻Gas PhaseDFT~12-17
CH₃CH₂Cl + Cl⁻Gas PhaseHigh-level ab initio~15-20

Note: These values are for simple alkyl halides and illustrate the typical range of activation barriers calculated for Sₙ2 reactions.

Understanding the stability of reactive intermediates is crucial for predicting reaction mechanisms. In reactions involving this compound, a key potential intermediate is the carbocation formed upon heterolytic cleavage of the C-Cl bond. This would result in a tertiary carbocation at the C2 position of the oxane ring.

In Silico Design of Novel Oxane Derivatives

In silico (computer-based) design is a cornerstone of modern medicinal chemistry and materials science, enabling the rational design of new molecules with desired properties. This compound, with its functionalizable chloromethyl handle and stable oxane scaffold, serves as an excellent starting point for such design efforts.

The process typically involves:

Scaffold Hopping and Modification : The chlorine atom can be computationally replaced with a wide array of other functional groups (e.g., amines, thiols, azides, larger aromatic systems) to create a virtual library of novel oxane derivatives.

Property Prediction : For each designed derivative, computational tools can predict key properties. In drug design, this includes predicting binding affinity to a biological target (e.g., an enzyme or receptor) using molecular docking simulations, as well as forecasting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). nih.govmdpi.comnih.gov

Prioritization : Based on the predicted properties, the most promising derivatives are identified for synthesis and experimental testing, thereby saving significant time and resources compared to traditional trial-and-error approaches.

For example, by replacing the chloro group with various amine-containing moieties, in silico models could predict which derivatives of 2-methyl-2-(aminomethyl)oxane might bind most effectively to a specific enzyme active site, guiding the synthesis of new potential therapeutic agents.

Vi. Strategic Applications of 2 Chloromethyl 2 Methyloxane in Complex Organic Synthesis

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